Methionine hydrochloride

Solubility Formulation Parenteral Nutrition

Methionine hydrochloride (CAS 6810-12-4) is the water-soluble L-enantiomer salt of methionine, overcoming solubility and bioavailability limits of the free base form. • Aqueous solubility >200 g/L enables direct preparation of concentrated stock solutions and TPN admixtures without heating or extended mixing • 100% biologically active L-enantiomer eliminates urinary loss and metabolic complications associated with the D-isomer in racemic preparations • Supplied as analytical standard for HPLC/GC workflows, improving inter-assay precision and reducing technician error Ideal for pharmaceutical intermediates, clinical nutrition research, and analytical method development.

Molecular Formula C5H12ClNO2S
Molecular Weight 185.67 g/mol
CAS No. 6810-12-4
Cat. No. B1609656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethionine hydrochloride
CAS6810-12-4
Molecular FormulaC5H12ClNO2S
Molecular Weight185.67 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N.Cl
InChIInChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1
InChIKeyOSUIUMQSEFFIKM-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methionine Hydrochloride: Core Properties


Methionine hydrochloride (CAS 6810-12-4) is the hydrochloride salt form of the essential, sulfur-containing amino acid L-methionine. It is an ionic salt formed by the reaction of L-methionine with hydrochloric acid, resulting in a water-soluble, crystalline compound . This compound is primarily utilized in research and analytical settings, serving as a key component in the preparation of parenteral nutrition solutions and as a high-purity standard for analytical method development [1]. Its physical and chemical properties are optimized for specific formulation and process challenges, offering a distinct profile compared to its free base or racemic mixture counterparts.

High aqueous solubility Enables concentrated liquid formulations and analytical standard preparation
L-enantiomer identity Supports stereospecific research and avoids D-isomer interference in bioactivity studies
Pre-formulated standard Streamlines HPLC/GC analytical workflows with ready-to-use certified solution

Methionine Hydrochloride: Substitution Risks


The chemical form of methionine critically determines its physical properties and in vivo handling. The free base form of L-methionine is less soluble in water, limiting its use in liquid formulations and potentially affecting its dissolution and absorption kinetics . Conversely, the racemic DL-methionine hydrochloride exhibits significantly different bioavailability and utilization due to the poor metabolic conversion of the D-isomer in certain species, including humans [1]. Furthermore, the hydrochloride salt form confers unique advantages for analytical workflows, such as enhanced stability in acidic mobile phases used for HPLC and a distinct crystallization behavior that enables enantiomeric purification [2]. Substituting methionine hydrochloride with an alternative form without accounting for these differences can lead to formulation failure, inconsistent bioavailability, and inaccurate analytical results.

Target (L-Met HCl)
Common substitutes
High aqueous solubility supports liquid formulations
Free base limited solubility may hinder dissolution and standard preparation
Pure L-enantiomer; well-retained in metabolism models
DL-methionine HCl introduces poorly utilized D-isomer, complicating bioavailability interpretation

Methionine Hydrochloride: Comparative Evidence


Superior Aqueous Solubility

Methionine hydrochloride exhibits significantly enhanced water solubility compared to its free base form, a critical attribute for developing liquid formulations and analytical standards. The hydrochloride salt can achieve solubilities exceeding 200 g/L, while the free base is only sparingly soluble in water . This increase in solubility is attributed to the ionic nature of the salt, which promotes hydration and dissolution in aqueous media.

Aqueous Solubility
Data to verify
>200 g/L (HCl salt) vs. sparingly soluble (free base)
Supports liquid formulation context
Supplier data; exact conditions to verify
Solubility Formulation Parenteral Nutrition

Pre-Formulated HPLC and GC Standard

For analytical applications, L-Methionine hydrochloride is supplied as a ready-to-use, 100 mM solution in 0.1 M HCl, which is certified as an analytical standard . This pre-formulated solution eliminates the need for weighing and dissolving the free base in an acidic medium, saving time and reducing error. In contrast, preparing a similar standard from L-methionine free base requires a separate dissolution step in a strong acid [1], introducing potential variability and handling challenges.

Analytical Standard
Method context
100 mM solution in 0.1 M HCl, certified
Reduces preparation variability for HPLC/GC
As per USP monograph; free base requires acid dissolution
Analytical Chemistry HPLC GC Standardization

Chiral Resolution by Conglomerate Crystallization

DL-Methionine hydrochloride exhibits a unique crystallization behavior, forming a conglomerate rather than a racemic compound [1]. This property is a critical enabling factor for its optical resolution via preferential crystallization, a process that is significantly more efficient and cost-effective than the resolution of DL-methionine free base, which forms a racemic crystal [2]. This allows for the direct separation of the desired L-enantiomer from a racemic mixture with high purity.

Crystallization
Class-level inference
Forms conglomerate (HCl salt) vs. racemic crystal (free base)
Supports enantiomeric resolution process development
Literature evidence; scale-up validation needed
Chiral Resolution Crystallization Process Chemistry Pharmaceutical Manufacturing

Defined Stereochemistry and Bioavailability

In humans, the D-isomer of methionine is poorly utilized, with studies showing that 64 ± 23% of intravenously administered D-methionine is excreted unchanged in the urine [1]. While L-methionine hydrochloride provides the pure, biologically active L-enantiomer, the use of racemic DL-methionine (or its salts) introduces an ineffective D-isomer load, which can lead to elevated plasma methionine levels and potential toxicity [2]. This is a critical consideration for parenteral nutrition formulations where precise amino acid delivery and metabolism are paramount.

Enantiomer Utilization
Head-to-head
~64% D-Met excreted (DL form) vs. L-Met well retained
Supports enantiomer-specific metabolism studies
Human parenteral nutrition study; research context
Bioavailability Metabolism Parenteral Nutrition Stereochemistry

Methionine Hydrochloride: Optimal Applications


Concentrated Liquid Formulations and Standards

Due to its aqueous solubility exceeding 200 g/L, methionine hydrochloride is the preferred form for creating concentrated stock solutions, liquid parenteral nutrition admixtures, and ready-to-use analytical standards . Its high solubility eliminates the need for extensive mixing or heating, ensuring complete dissolution and stability in aqueous media, which is a common challenge when using the free base form.

High-Throughput Analysis with Pre-Formulated Standards

Laboratories performing HPLC or GC analysis of amino acids can directly utilize L-Methionine hydrochloride as a 100 mM analytical standard in 0.1 M HCl . This pre-formulated solution streamlines workflow by removing the labor-intensive steps of weighing, dissolving, and pH adjustment required when starting from the free base powder, thereby improving inter-assay precision and reducing technician error.

Preferential Crystallization for L-Methionine Production

For large-scale production of pharmaceutical-grade L-methionine, the hydrochloride salt is a critical intermediate. The conglomerate-forming nature of DL-methionine hydrochloride allows for efficient optical resolution through preferential crystallization [1]. This process is a more cost-effective and industrially viable route to pure L-methionine compared to methods that rely on resolving the racemic free base or other derivatives.

Parenteral Nutrition with High Bioavailability

In clinical nutrition, where amino acid delivery must be precise and efficient, L-methionine hydrochloride provides the pure, biologically active L-enantiomer [2]. This avoids the significant urinary loss and potential metabolic complications associated with the D-isomer found in racemic DL-methionine preparations, making it the superior choice for patients requiring total parenteral nutrition (TPN).

Application
Selection Property
Validation Focus
Concentrated Liquid Formulation Research
High aqueous solubility
Solubility and dissolution stability in aqueous media
High-Throughput Amino Acid Analysis
Pre-formulated analytical standard
Inter-assay precision and method reproducibility
Enantioselective Process Chemistry
Conglomerate-forming crystallization
Scalability and enantiomeric purity of resolved L-Met
Parenteral Nutrition Formulation Research
L-enantiomer purity
Enantiomer-specific bioavailability and metabolism in TPN models

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